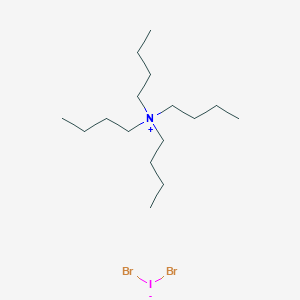

Tetrabutylammonium Dibromoiodide

Descripción general

Descripción

Tetrabutylammonium Dibromoiodide is a quaternary ammonium salt with the molecular formula C16H36Br2IN. It is a light yellow to brown powder or crystalline solid that is used in various chemical applications. This compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dibromoiodide can be synthesized by reacting tetrabutylammonium iodide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

- Dissolve tetrabutylammonium iodide in an appropriate solvent such as acetonitrile.

- Slowly add bromine to the solution while maintaining a controlled temperature.

- Stir the reaction mixture until the formation of this compound is complete.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .

Análisis De Reacciones Químicas

Types of Reactions: Tetrabutylammonium Dibromoiodide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain organic reactions.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It participates in nucleophilic substitution reactions, where the bromide or iodide ions are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are often employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted ammonium salts .

Aplicaciones Científicas De Investigación

Tetrabutylammonium Dibromoiodide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which tetrabutylammonium dibromoiodide exerts its effects involves its ability to act as a phase-transfer catalyst. This allows it to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic molecules, enhancing the efficiency of the reaction .

Comparación Con Compuestos Similares

Tetrabutylammonium Bromide: Similar in structure but contains only bromide ions.

Tetrabutylammonium Iodide: Contains iodide ions instead of bromide.

Tetrabutylammonium Chloride: Contains chloride ions and is used in similar applications

Uniqueness: Tetrabutylammonium Dibromoiodide is unique due to its combination of bromide and iodide ions, which provides distinct reactivity and properties compared to other tetrabutylammonium salts. This dual halide composition allows it to participate in a wider range of chemical reactions and enhances its utility as a reagent in organic synthesis .

Actividad Biológica

Tetrabutylammonium dibromoiodide (TBAI) is a quaternary ammonium salt that has garnered interest in various fields, particularly in organic synthesis and biochemical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrI

- Molecular Weight : 529.18 g/mol

- CAS Number : 15802-00-3

- Physical State : Solid at room temperature

- Purity : >97.0%

TBAI is known for its role as a phase-transfer catalyst, facilitating reactions between organic and aqueous phases, which is crucial in many organic transformations.

TBAI functions primarily through the formation of halogen bonding and phase-transfer catalysis. Its ability to stabilize ionic species and facilitate nucleophilic substitutions makes it valuable in synthetic organic chemistry.

Halogen Bonding

Halogen bonding involves interactions between electrophilic halogen atoms and nucleophiles, which can significantly enhance reaction rates and selectivity. TBAI's bromine and iodine components are particularly effective in forming such bonds, leading to increased reactivity in various chemical processes .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TBAI. It has been observed to exhibit significant activity against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Catalytic Reactions in Organic Synthesis

TBAI has been employed as a catalyst in numerous reactions, including:

- Oxidative α-Azidation : TBAI catalyzes the azidation of carbonyl compounds using sodium azide and dibenzoyl peroxide, producing α-azido derivatives efficiently under mild conditions . This reaction showcases TBAI's role in facilitating nucleophilic substitutions via halogen bonding.

- Synthesis of β-Ketocarbonyl Derivatives : The compound has been used to synthesize cyclic β-ketocarbonyl derivatives through oxidative methods, demonstrating its versatility in organic synthesis .

Study 1: Antimicrobial Efficacy

In a controlled study, TBAI was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Study 2: Catalytic Performance

A comparative study analyzed the efficiency of TBAI in oxidative α-azidation reactions against other catalysts. TBAI demonstrated superior yields compared to traditional catalysts like HO.

| Catalyst | Yield (%) |

|---|---|

| This compound | 95 |

| Hydrogen peroxide | 20 |

| mCPBA | 30 |

Propiedades

InChI |

InChI=1S/C16H36N.Br2I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGDXLUTJIZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[I-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551565 | |

| Record name | PUBCHEM_13867581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-00-3 | |

| Record name | PUBCHEM_13867581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dibromoiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.